

Tributylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tributylamine

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This guide provides an in-depth overview of **tributylamine**, a versatile tertiary amine with significant applications in organic synthesis, catalysis, and the pharmaceutical industry. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

- Chemical Name: N,N-Dibutylbutan-1-amine
- CAS Number: 102-82-9[1][2][3][4][5][6][7][8]
- Molecular Formula: C₁₂H₂₇N[2][3][4][5][9]

Synonyms

Tributylamine is known by several other names in the literature and commercial products. A comprehensive list of synonyms is provided below[1][2][4][5][8]:

- Tri-n-butylamine
- N,N-Dibutyl-1-butanamine
- Tributylamina

- Tris-n-butylamine
- Amine, tributyl
- (n-C4H9)3N

Physicochemical Properties

Tributylamine is a colorless to pale yellow liquid with a characteristic amine-like or ammonia-like odor.[1][9] It is a hygroscopic compound that is sparingly soluble in water but soluble in most organic solvents such as alcohol, ether, acetone, and benzene.[4][10] The quantitative properties of **tributylamine** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	185.35 g/mol	[1][2][3][4][5][6][7]
Density	0.778 g/mL at 25 °C	[1][2][3][4][6][9][10]
Boiling Point	214-216 °C	[1][3][4][6][9][10]
Melting Point	-70 °C	[1][3][4][6][9]
Flash Point	63-75 °C (closed cup)	[7][10]
Water Solubility	0.386 g/L at 25 °C	[4]
Vapor Pressure	0.18 hPa at 20 °C	[10]
Refractive Index	n ₂₀ /D 1.428	[4][6]
pKa (conjugate acid)	10.9	[9]
Viscosity	1.35 cP at 25 °C	[1]
Autoignition Temperature	210 °C	[1]
LogP	3.34 at 25 °C	[4]

Experimental Protocols

The synthesis and purification of **tributylamine** and its derivatives are crucial for its application in research and industry. Below are summaries of selected experimental protocols.

Synthesis of Tributylamine via Reductive Amination

A modern approach for the synthesis of **tributylamine** involves the reductive amination of dibutylamine with n-butyraldehyde. This process can be carried out in a photocatalytic continuous microchannel reactor.[\[11\]](#)

- Reactants: Dibutylamine and n-butyraldehyde are used as the initial raw materials.[\[11\]](#)
- Catalyst: A modified titanium dioxide photocatalyst, such as TiO₂/NiO or TiO₂/Fe₂O₃, is employed.[\[11\]](#)
- Hydrogen Source: Water serves as the hydrogen source.[\[11\]](#)
- Sacrificial Reagent: Butanol is used as a sacrificial reagent.[\[11\]](#)
- Reaction System: The reaction is performed in a photocatalytic continuous microchannel reactor.[\[11\]](#)

This method represents a continuous process for the production of **tributylamine**.

Preparation of Tributylamine from Tetrabutylammonium Bromide Mother Liquor

Tributylamine can be recovered from the crystallization mother liquor of tetrabutylammonium bromide, a common phase-transfer catalyst.[\[12\]](#)

- Starting Material: Tetrabutylammonium bromide crystallization mother liquor.[\[12\]](#)
- Catalyst: A mixture of Al₂O₃, silicon dioxide, calcium sulfate, calcium oxide, calcium carbonate, calcium hydroxide, graphite powder, activated carbon, and fluorite.[\[12\]](#)
- Reaction Conditions: The mother liquor and catalyst are stirred in a reactor at a temperature range of -10°C to 320°C for 0.05 to 20 hours.[\[12\]](#)
- Purification:

- The reacted material undergoes vacuum distillation to obtain a distillate containing **tributylamine**.[\[12\]](#)
- After liquid separation, the distillate is subjected to vacuum rectification.[\[12\]](#)
- The fraction collected between 80°C and 160°C under a vacuum of 10mmHg to 224mmHg yields **tributylamine** with a purity greater than 99%.[\[12\]](#)

Synthesis of Tributylamine Hydrochloride

This protocol details the preparation of the hydrochloride salt of **tributylamine**.[\[13\]](#)

- Reactants:
 - 18.54 g (100 mmol) of tri-n-butylamine.[\[13\]](#)
 - 7.50 g (50 mmol) of L-(+)-tartaric acid dissolved in 50 ml of water.[\[13\]](#)
 - 18.81 g (100 mmol) of 3-chloro-2-hydroxy-propyltrimethylammonium chloride dissolved in 100 ml of water.[\[13\]](#)
- Procedure:
 - Tri-n-butylamine is added dropwise to the stirred solution of L-(+)-tartaric acid, causing the solution to heat to 30°C.[\[13\]](#)
 - The solution of 3-chloro-2-hydroxy-propyltrimethylammonium chloride is then added.[\[13\]](#)
 - The resulting clear solution is extracted with eight separate 150 ml portions of methylene chloride.[\[13\]](#)
 - The methylene chloride extracts are combined and evaporated under vacuum to yield **tributylamine** hydrochloride.[\[13\]](#)

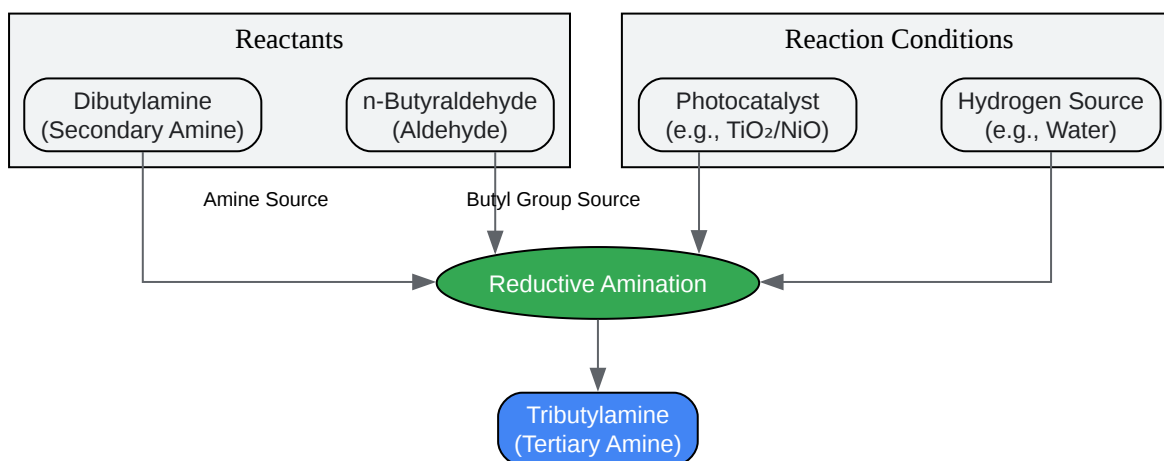
Applications in Research and Drug Development

Tributylamine is a versatile compound with numerous applications:

- **Catalyst and Solvent:** It is used as a catalyst, particularly as a proton acceptor, and as a solvent in organic syntheses and polymerization reactions, including the production of polyurethanes.[2][3]
- **Phase Transfer Catalyst:** Its hydrophobic nature makes it effective as a phase transfer catalyst, facilitating the movement of ions between different phases in a reaction mixture.[2]
- **Chemical Intermediate:** It serves as an intermediate in the manufacturing of a wide range of products, including pharmaceuticals, quaternary ammonium compounds, agrochemicals, surfactants, lubricant additives, corrosion inhibitors, and dyes.[2][14]
- **Corrosion Inhibitor:** **Tributylamine** is utilized in the formulation of corrosion inhibitors for metals, especially in the oil and gas industry.[2][6]
- **Reagent in Synthesis:** In laboratories, it functions as a reagent in various analytical techniques and organic syntheses, where it can improve reaction yields and selectivity.[2] In some co-precipitation methods, it is used as a hydroxylating agent to promote homogeneous nucleation.[6]

Logical Relationships in Synthesis

The synthesis of **tributylamine** often involves the addition of a butyl group to a secondary amine (dibutylamine) or the reaction of ammonia with a butyl-containing reactant. A common synthetic pathway is the reductive amination of dibutylamine with n-butyraldehyde.



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Caption: Reductive amination pathway for **tributylamine** synthesis.

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